![molecular formula C12H7ClN2 B12971372 2-Chlorobenzo[f]cinnoline](/img/structure/B12971372.png)
2-Chlorobenzo[f]cinnoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chlorobenzo[f]cinnoline is a heterocyclic aromatic compound that belongs to the cinnoline family It is characterized by a fused ring system containing nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chlorobenzo[f]cinnoline typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobiphenyl with phosphorus oxychloride (POCl₃) under reflux conditions. This reaction leads to the formation of the cinnoline ring system with a chlorine substituent at the 2-position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chlorobenzo[f]cinnoline undergoes various chemical reactions, including:
Nucleophilic Substitution: Reaction with nucleophiles such as amines to form substituted derivatives.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: Formation of polycyclic structures through intramolecular cyclization.
Common Reagents and Conditions:
Nucleophilic Substitution: Lithium dimethylamide or diethylamide in anhydrous conditions.
Oxidation: Use of oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Major Products Formed:
Substituted Derivatives: Formation of dimethylamino or diethylamino derivatives.
Oxidized Products: Formation of cinnoline N-oxides.
Reduced Products: Formation of partially or fully hydrogenated cinnoline derivatives.
Applications De Recherche Scientifique
2-Chlorobenzo[f]cinnoline has been explored for various scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Chemical Probes: Employed as a chemical probe to study biological pathways and molecular interactions.
Mécanisme D'action
The mechanism of action of 2-Chlorobenzo[f]cinnoline involves its interaction with specific molecular targets. In medicinal applications, it binds to DNA and inhibits the activity of topoisomerases, enzymes crucial for DNA replication and transcription . This leads to the disruption of cell division and induces apoptosis in cancer cells. Additionally, its electronic properties make it suitable for use in electronic devices, where it facilitates charge transport and emission of light .
Comparaison Avec Des Composés Similaires
Cinnoline: The parent compound of the cinnoline family, lacking the chlorine substituent.
Quinoxaline: Another fused nitrogen-containing heterocycle with similar electronic properties.
Quinazoline: A related compound with a different ring fusion pattern and distinct biological activities.
Uniqueness of 2-Chlorobenzo[f]cinnoline: this compound stands out due to its chlorine substituent, which imparts unique reactivity and electronic properties. This makes it particularly valuable in applications requiring specific molecular interactions and electronic characteristics .
Propriétés
Formule moléculaire |
C12H7ClN2 |
|---|---|
Poids moléculaire |
214.65 g/mol |
Nom IUPAC |
2-chlorobenzo[f]cinnoline |
InChI |
InChI=1S/C12H7ClN2/c13-12-7-10-9-4-2-1-3-8(9)5-6-11(10)14-15-12/h1-7H |
Clé InChI |
HDYSAMXVLRLYLS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=NN=C(C=C32)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


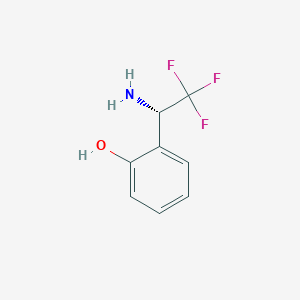


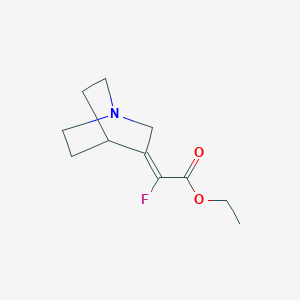

![6-Bromo-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12971308.png)
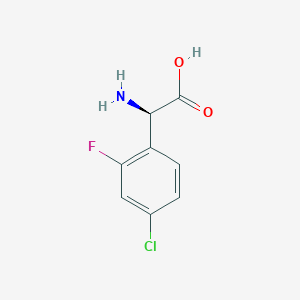

![2-Chloro-6,7-difluoro-1H-benzo[d]imidazole](/img/structure/B12971331.png)

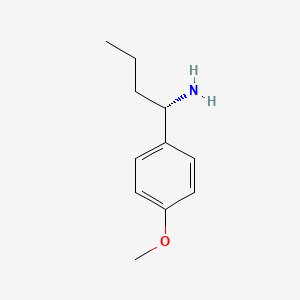
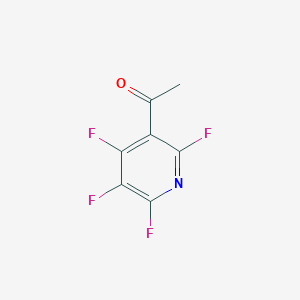
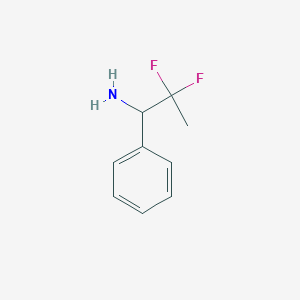
![7-Bromothiazolo[4,5-d]pyrimidine](/img/structure/B12971369.png)
